molecular formula C9H7ClN2O2S B1592498 Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate CAS No. 319442-18-7

Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate

Cat. No.: B1592498
CAS No.: 319442-18-7
M. Wt: 242.68 g/mol
InChI Key: YBFVHUWXKQPWSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate is a heterocyclic compound with the molecular formula C9H7ClN2O2S. It is a derivative of thienopyrimidine, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-chloro-thiophene-2-carboxylic acid with ethyl cyanoacetate under basic conditions, followed by cyclization and chlorination steps . The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, to form various derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Cyclization: It can undergo further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions include various substituted thienopyrimidine derivatives, which can be further explored for their biological activities.

Scientific Research Applications

Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating biochemical pathways. For example, it may inhibit the activity of kinases or other signaling proteins, leading to its observed biological effects .

Comparison with Similar Compounds

Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate can be compared with other thienopyrimidine derivatives:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2S/c1-2-14-9(13)8-11-5-3-4-15-6(5)7(10)12-8/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBFVHUWXKQPWSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(C(=N1)Cl)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00627514
Record name Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00627514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

319442-18-7
Record name Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00627514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate
Reactant of Route 2
Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate
Reactant of Route 3
Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate
Reactant of Route 5
Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate
Reactant of Route 6
Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.